molecular formula C9H12O3 B107752 3-Methylhexahydrophthalic anhydride CAS No. 57110-29-9

3-Methylhexahydrophthalic anhydride

Cat. No.: B107752
CAS No.: 57110-29-9
M. Wt: 168.19 g/mol
InChI Key: QXBYUPMEYVDXIQ-UHFFFAOYSA-N
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Description

3-Methylhexahydrophthalic anhydride is an organic compound with the molecular formula C9H12O3. It is a colorless, transparent liquid known for its use as a curing agent in epoxy resins, particularly in the electrical and electronics industries. This compound is valued for its low melting point, long pot life, and excellent thermal and electrical properties .

Mechanism of Action

Target of Action

3-Methylhexahydrophthalic anhydride (MHHPA) is a type of cyclic dicarboxylic anhydride Anhydrides in general are known to react with water, alcohols, and amines .

Mode of Action

The mode of action of anhydrides involves two main steps :

Biochemical Pathways

The reaction of anhydrides with water, alcohols, and amines can lead to the formation of carboxylic acids, esters, and amides respectively . These products can participate in various biochemical reactions and pathways.

Pharmacokinetics

MHHPA has a molecular formula of C9H12O3 and a molecular weight of 168.19 .

Result of Action

The result of MHHPA’s action depends on the nucleophile it reacts with. It can form carboxylic acids when reacting with water, esters when reacting with alcohols, and amides when reacting with amines . These products can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of MHHPA can be influenced by various environmental factors. For instance, the presence of water, alcohols, or amines in the environment can affect the reaction of MHHPA . Additionally, the pH of the environment can influence the reactivity of MHHPA. In case of spills, it is recommended to prevent MHHPA from entering the drainage system, wells, surface water, or groundwater .

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 3-Methylhexahydrophthalic anhydride involves its role as a hardener in epoxy resins It exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhexahydrophthalic anhydride is typically synthesized through the catalytic hydrogenation of methyl tetrahydrophthalic anhydride. This process involves the use of nickel-based catalysts, often enhanced with porous alumina or ruthenium to improve activity and stability . The reaction conditions include a hydrogen pressure of around 0.5 to 1.0 MPa and temperatures ranging from 100 to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexahydrophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBYUPMEYVDXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029378
Record name Hexahydro-4-methyl-1,3-isobenzofurandione
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57110-29-9, 53319-73-6
Record name 3-Methylhexahydrophthalic anhydride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC225257
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225257
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Record name 1,3-Isobenzofurandione, hexahydro-4-methyl-
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Record name Hexahydro-4-methyl-1,3-isobenzofurandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-3-methylphthalic anhydride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

The aforesaid methylhexahydrophthalic anhydride which was liquid at ordinary temperatures was a mixture of 70% by weight of 4-methylhexahydrophthalic anhydride which was liquid at ordinary temperatures and was obtained by hydrogenating 4-methyl-Δ4 -tetrahydrophthalic anhydride at 150° C. in the presence of Raney nickel catalyst and 30% by weight of 3-methylhexahydrophthalic anhydride which was liquid at ordinary temperatures and was obtained by hydrogenating 3-methyl-Δ4 -tetrahydrophthalic anhydride in the same manner as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylhexahydrophthalic anhydride
Reactant of Route 2
3-Methylhexahydrophthalic anhydride
Reactant of Route 3
3-Methylhexahydrophthalic anhydride
Reactant of Route 4
3-Methylhexahydrophthalic anhydride
Reactant of Route 5
3-Methylhexahydrophthalic anhydride
Reactant of Route 6
3-Methylhexahydrophthalic anhydride

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